molecular formula C5H7ClO B1588072 4-Pentenoyl chloride CAS No. 39716-58-0

4-Pentenoyl chloride

Cat. No. B1588072
Key on ui cas rn: 39716-58-0
M. Wt: 118.56 g/mol
InChI Key: JDKQTIKEGOOXTJ-UHFFFAOYSA-N
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Patent
US08648032B2

Procedure details

4-Pentenoyl chloride (8.16 g, 69.1 mmol) was added dropwise to sodium phenoxide (8.02 g, 69.1 mmol) in THF (160 ml) at 20° C. After 24 hours at 20° C. H2O (100 ml) was added and the aqueous phase was extracted with Et2O (3×200 ml). The organic phase was washed with NaHCO3 (2×200 ml), brine (2×200 ml) to neutrality, then dried (Na2SO4), filtered, concentrated and bulb-to-bulb distilled to afford the desired title ester in 90% yield. B.p.: 70° C./0.04 mbar.
Quantity
8.16 g
Type
reactant
Reaction Step One
Quantity
8.02 g
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Yield
90%

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:6])[CH2:2][CH2:3][CH:4]=[CH2:5].[O-:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.[Na+].O>C1COCC1>[C:1]([O:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)(=[O:6])[CH2:2][CH2:3][CH:4]=[CH2:5] |f:1.2|

Inputs

Step One
Name
Quantity
8.16 g
Type
reactant
Smiles
C(CCC=C)(=O)Cl
Name
Quantity
8.02 g
Type
reactant
Smiles
[O-]C1=CC=CC=C1.[Na+]
Name
Quantity
160 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with Et2O (3×200 ml)
WASH
Type
WASH
Details
The organic phase was washed with NaHCO3 (2×200 ml), brine (2×200 ml) to neutrality
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
bulb-to-bulb distilled

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(CCC=C)(=O)OC1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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